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molecular formula C10H10BrNO B2371284 1-(4-Bromophenyl)pyrrolidin-2-one CAS No. 7661-32-7

1-(4-Bromophenyl)pyrrolidin-2-one

Cat. No. B2371284
M. Wt: 240.1
InChI Key: YINFEFUSAQRZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889730B2

Procedure details

The mixture of pyrrolidin-2-one (1.3 g, 15 mmol), 1-bromo-4-iodobenzene (2.8 g, 9.8 mmol), copper iodide (0.19 g, 0.98 mmol), cesium fluoride (3.7 g, 25 mmol) and N,N′-dimethylethylenediamine (186 mg, 0.196 mmol) in 1,4-dioxane (100 mL) was evacuated and back-filled with nitrogen three times. The reaction mixture was stirred at room temperature for 48 hours. The mixture was filtered and the filtrate was concentrated to give a white solid. The solid was purified by combi flash silica gel chromatography to give the title compound (1.1 g, 46% yield) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.52 (d, 2H), 7.48 (d, 2H), 3.83 (t, 2H), 2.59 (t, 2H), 2.18 (m, 2H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[Br:7][C:8]1[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=1.[F-].[Cs+].CNCCNC>O1CCOCC1.[Cu](I)I>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([N:1]2[CH2:5][CH2:4][CH2:3][C:2]2=[O:6])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
3.7 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
186 mg
Type
reactant
Smiles
CNCCNC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.19 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen three times
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by combi flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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